6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-8-prop-1-en-2-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-6(2)7-5-8(10)12-13-4-3-11-9(7)13/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSQJQWOOFZOSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=NN2C1=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543993 | |
| Record name | 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105949-21-1 | |
| Record name | 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloro-2-aminopyridine with an appropriate α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-b]pyridazine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Protein Kinases
One of the primary applications of 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine is its role as an inhibitor of various protein kinases, particularly Bruton’s tyrosine kinase (Btk). Btk is crucial in B-cell receptor signaling and is implicated in autoimmune diseases and certain types of cancer. The compound has shown potential in treating conditions such as:
- Autoimmune Diseases : By inhibiting Btk activity, the compound may reduce aberrant B-cell activation associated with diseases like rheumatoid arthritis and lupus .
- Cancer Therapy : Its ability to modulate kinase activity positions it as a candidate for targeted cancer therapies, especially in B-cell malignancies .
2. Inhibition of Adaptor Associated Kinase 1 (AAK1)
Research indicates that this compound also acts as an inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. This mechanism is vital for synaptic vesicle recycling and receptor-mediated endocytosis, making it relevant for:
- Neurological Disorders : By modulating AAK1 activity, the compound could potentially influence synaptic function and offer therapeutic avenues for neurodegenerative diseases .
Case Studies
Case Study 1: Treatment of Rheumatoid Arthritis
A study demonstrated that compounds similar to this compound effectively inhibited Btk activity in vitro, leading to reduced proliferation of B-cells from patients with rheumatoid arthritis. This suggests a promising therapeutic strategy for managing autoimmune responses .
Case Study 2: Cancer Cell Line Studies
In vitro assays using cancer cell lines have shown that the compound significantly reduces cell viability by inducing apoptosis through the inhibition of specific kinases involved in cell survival pathways. This highlights its potential as an anticancer agent targeting B-cell cancers .
Mechanism of Action
The mechanism of action of 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interfere with the replication of viruses by targeting viral enzymes or proteins.
Comparison with Similar Compounds
Table 2: Pharmacological Comparison
Biological Activity
6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine is a compound belonging to the imidazopyridazine class, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antitumor, anti-inflammatory, and antibacterial activities, supported by relevant data and case studies.
- Chemical Formula : C₉H₈ClN₃
- Molecular Weight : 193.633 g/mol
- CAS Number : 105949-21-1
Biological Activity Overview
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antitumor Activity
Several studies have highlighted the antitumor potential of imidazo[1,2-b]pyridazine derivatives. For instance:
- Mechanism of Action : These compounds may inhibit various kinases involved in tumorigenesis. The inhibition of BRAF(V600E), EGFR, and Aurora-A kinase has been particularly noted in related pyrazole compounds, suggesting a similar potential for this compound .
- Case Study : A study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited cytotoxic effects. Although specific data for this compound is limited, the structural similarities suggest a potential for similar activity .
Anti-inflammatory Activity
Imidazo[1,2-b]pyridazine compounds have also been explored for their anti-inflammatory effects:
- Research Findings : Compounds in this class have shown the ability to modulate inflammatory pathways. For instance, certain derivatives have been reported to inhibit the production of pro-inflammatory cytokines .
Antibacterial Activity
The antibacterial properties of imidazopyridazine derivatives are notable:
- Activity Against Pathogens : In vitro studies indicate that certain derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for related compounds range from 3.12 to 12.5 µg/mL .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 6-Chloro-8-(prop-1-en-2-yl)imidazo[1,2-b]pyridazine, and how can reaction conditions be optimized for higher yields?
- Answer : The compound can be synthesized via cyclization reactions using precursors like substituted imidazoles and chlorinated hydrocarbons. A common approach involves heating under alkaline conditions to facilitate nucleophilic substitution at the 6-position . Yield optimization requires careful control of stoichiometry, temperature (e.g., 80–100°C), and reaction time (typically 12–24 hours). Catalytic methods, such as palladium-mediated cross-coupling for introducing the prop-1-en-2-yl group, may improve regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often necessary to isolate the product.
Q. Which spectroscopic and computational techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H and ¹³C NMR can confirm the prop-1-en-2-yl substituent’s vinyl protons (δ 5.2–5.8 ppm) and chlorine’s deshielding effect on adjacent carbons .
- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]+ expected at m/z 235.05).
- Computational : Density Functional Theory (DFT) calculations predict molecular electrostatic potential surfaces, aiding in understanding reactivity and hydrogen-bonding interactions (e.g., XlogP ~1.3 for lipophilicity) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent degradation .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can quantum chemical calculations and machine learning be applied to optimize the synthesis of derivatives with enhanced bioactivity?
- Answer :
- Reaction Path Search : Quantum mechanics (QM) methods (e.g., Gaussian 16) model transition states to identify low-energy pathways for introducing substituents like cyclopropyl or nitro groups .
- Machine Learning : Train models on existing imidazo-pyridazine datasets to predict reaction outcomes (e.g., yield, regioselectivity) using descriptors like electrophilicity index and steric parameters .
- Case Study : ICReDD’s workflow combines computational screening with experimental validation to reduce development time by 40% .
Q. How can conflicting reports on the biological activity of imidazo[1,2-b]pyridazine derivatives be resolved?
- Answer :
- Standardized Assays : Re-evaluate compounds using uniform protocols (e.g., fixed concentrations, cell lines) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects—e.g., 6-chloro derivatives show higher antiparasitic activity, while nitro groups enhance CNS receptor binding .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP <2.5 correlates with blood-brain barrier penetration) .
Q. What strategies exist for modifying the prop-1-en-2-yl group to improve pharmacological properties while retaining core activity?
- Answer :
- Bioisosteric Replacement : Substitute with cyclopropyl (improves metabolic stability) or fluorinated alkenes (enhances binding affinity) .
- Pro-drug Design : Introduce ester or amide groups at the vinyl position for controlled release in vivo .
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append triazole moieties, enabling modular SAR exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
